molecular formula C20H21NO4 B2611937 (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid CAS No. 2171283-21-7

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

Cat. No.: B2611937
CAS No.: 2171283-21-7
M. Wt: 339.391
InChI Key: FJQMOICNHNBVMZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid is a non-proteogenic, Fmoc-protected β-amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its primary research value lies in constructing complex peptide architectures, where the incorporation of a β-amino acid scaffold, featuring a stereocenter and a methyl side chain, can significantly enhance the metabolic stability and bioavailability of synthetic peptides by conferring resistance to proteolytic degradation . This compound is particularly valuable in the development of novel therapeutic peptides and peptidomimetics, as the structural constraints introduced by the β-amino acid can stabilize specific secondary structures and improve binding affinity to biological targets . In practice, the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as an orthogonal protecting group for the amine, which is readily removed under basic conditions using reagents such as piperidine, allowing for sequential peptide chain elongation on a solid support . The carboxylic acid functionality is activated in situ using standard peptide coupling reagents to form amide bonds with the growing peptide chain. Researchers utilize this building block to explore structure-activity relationships and to engineer peptides with enhanced pharmacological properties, including improved membrane permeability and greater in vivo efficacy, making it a critical reagent in medicinal chemistry and drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQMOICNHNBVMZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Protected Amino Acid: The reaction mixture is stirred at room temperature, and the product is purified using techniques such as recrystallization or chromatography.

    Introduction of the Side Chain: The side chain is introduced through a series of reactions, including alkylation or acylation, depending on the desired structure.

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in halogenated or nitrated derivatives.

Scientific Research Applications

Applications in Peptide Synthesis

1. Peptide Synthesis:
The primary application of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid lies in its role as a coupling agent in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides on solid supports. This method enhances the yield and purity of synthesized peptides, making it an essential tool for researchers in the field.

2. Therapeutic Applications:
Recent studies have indicated potential therapeutic benefits associated with this compound:

  • Antitumor Activity: Research has demonstrated that derivatives containing the Fmoc group exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The fluorenyl moiety is believed to enhance the compound's ability to penetrate cellular membranes and exert its effects .
  • Anti-inflammatory Properties: In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. Animal models have reported reduced swelling and inflammatory markers following treatment with this compound .
  • Antioxidant Activity: Preliminary investigations suggest that this compound may scavenge free radicals, contributing to its protective effects against oxidative stress .

Comparative Analysis with Related Compounds

To evaluate the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntioxidant Activity
This CompoundHighModerateHigh
(R)-Fmoc-AlaModerateHighModerate
MethionineLowLowLow

Case Studies and Research Findings

Antitumor Studies:
A study published in the Journal of Medicinal Chemistry highlighted that Fmoc derivatives exhibited significant inhibition of cancer cell growth in vitro, particularly effective against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines .

Inflammation Models:
In animal studies investigating inflammation, treatment with this compound resulted in decreased edema and lower levels of inflammatory cytokines compared to control groups, indicating its potential as an anti-inflammatory agent .

Oxidative Stress Protection:
Research into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models subjected to oxidative stress, showcasing its protective role against cellular damage .

Mechanism of Action

The mechanism of action of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during chemical reactions, allowing selective modifications at other sites. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target : (3S)-4-(Fmoc-amino)-3-methylbutanoic acid C₂₀H₂₁NO₄ 355.4 3S-methyl, Fmoc at 4-amino Baseline for comparison; aliphatic chain with stereospecific methyl group .
syn-12 [(2S,3S)-Fmoc-amino-4-(tert-butyldiphenylsilyloxy)-3-methylbutanoic acid] C₃₆H₄₂NO₄Si 580.29 tert-butyldiphenylsilyloxy at C4, stereochemistry (2S,3S) Bulky silicon-based protecting group increases steric hindrance; lower yield (49%) .
(S)-3-(Fmoc-methylamino)butanoic acid C₁₉H₁₉NO₄ 339.39 N-methylated Fmoc group, shorter chain Reduced steric bulk; potential for altered reactivity in peptide coupling .
Fmoc-β-HoLeu-OH [(3S)-3-Fmoc-amino-5-methylhexanoic acid] C₂₃H₂₇NO₄ 381.48 5-methylhexanoic acid backbone Longer chain mimics leucine; enhanced hydrophobicity for membrane-targeting peptides .
(S)-3-Fmoc-amino-4-(4-trifluoromethylphenyl)butanoic acid C₂₆H₂₂F₃NO₄ 469.45 Aromatic 4-trifluoromethylphenyl group at C4 Electron-withdrawing CF₃ group may reduce solubility but improve receptor binding .

Drug Development

  • Antiviral Analogs: Fmoc-protected compounds with cyclohexylmethylamino-phenyl groups () demonstrate antiviral activity, suggesting the target’s derivatives could be tailored for similar applications .
  • Membrane Permeability : Longer-chain derivatives like Fmoc-β-HoLeu-OH improve peptide lipophilicity, critical for cell-penetrating therapeutics .

Biological Activity

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid, often referred to as an Fmoc-protected amino acid, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structural features which contribute to its biological activity, particularly in the context of drug design and development.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₂O₄
  • Molecular Weight : 341.35 g/mol
  • CAS Number : 1310680-44-4
  • IUPAC Name : this compound

The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

The biological activity of this compound primarily involves its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without interfering with other functional groups.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of Fmoc-amino acids have shown efficacy against various bacterial strains by inhibiting their growth through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways.

Case Studies

  • Antimicrobial Screening : A study screened several Fmoc-protected amino acids for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives, including those structurally related to this compound, demonstrated significant inhibition at concentrations below 100 µg/mL.
  • Peptide Synthesis Applications : In a research project focusing on the development of peptide-based therapeutics, this compound was utilized as a key intermediate. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized using traditional amino acids.

Research Findings

StudyFindings
Pendergrass et al. (2024)Demonstrated that Fmoc-protected amino acids can enhance the stability of peptides in human serum, suggesting potential therapeutic applications.
ResearchGate StudyIdentified antimicrobial properties in similar compounds, indicating potential for drug development against resistant bacterial strains.

Q & A

Q. What are the standard synthetic protocols for preparing (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid?

Methodological Answer: The synthesis typically involves:

  • Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to the amino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Methyl Group Incorporation : Using enantioselective alkylation or chiral auxiliaries to establish the 3S-methyl configuration .
  • Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) achieves >95% purity, confirmed by TLC and HPLC .
  • Yield Optimization : Traditional methods yield ~40–50%, but microwave-assisted synthesis can reduce reaction times and improve efficiency .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • NMR Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR data compare coupling constants (e.g., JJ-values for methyl groups) to reference spectra .
  • Optical Rotation : Measured polarimetry (e.g., [α]D20_D^{20}) validates enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Methodological Answer: Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. Key advantages include:

  • Reduced Reaction Time : From 24 hours (traditional heating) to 1–2 hours .
  • Higher Yields : Improved by 10–15% due to reduced side reactions .
  • Case Study : Syn-12 and anti-12 diastereomers were synthesized with 49% and 40% yields, respectively, using optimized microwave conditions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C25_{25}H27_{27}NO5_5, MW 397.46) with <2 ppm error .
  • FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. How does the methyl group at the 3S position influence peptide stability and biological interactions?

Methodological Answer:

  • Steric Effects : The 3S-methyl group reduces conformational flexibility, enhancing protease resistance in peptide chains .
  • Hydrophobic Interactions : Increases binding affinity to hydrophobic pockets in target proteins (e.g., enzyme active sites) .
  • Comparative Data : Analogs lacking the methyl group show 30–50% lower plasma stability in pharmacokinetic assays .

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

Methodological Answer:

  • SAR Tables : Compare analogs systematically (e.g., substituent effects on IC50_{50} values):
CompoundSubstituentIC50_{50} (nM)Reference
(3S)-3-methyl derivative3S-CH3_3120
3R-methyl derivative3R-CH3_3450
Des-methyl analogH800
  • Molecular Dynamics (MD) Simulations : Predict binding modes and explain stereospecific activity differences .

Q. What are the best practices for handling and storing this compound to maintain stability?

Methodological Answer:

  • Storage : -20°C in amber vials under argon to prevent Fmoc group cleavage .
  • Handling : Use gloveboxes with <1% humidity to avoid hydrolysis .
  • Safety : PPE (gloves, goggles) required due to acute toxicity (oral LD50_{50} ~300 mg/kg in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.